molecular formula C10H7N3O3S B2423937 2-nitro-N-1,3-thiazol-2-ylbenzamide CAS No. 175653-42-6

2-nitro-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B2423937
CAS No.: 175653-42-6
M. Wt: 249.24
InChI Key: WJDNQCITOMEIGG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-nitro-N-1,3-thiazol-2-ylbenzamide typically involves the reaction of 2-aminothiazole with 2-nitrobenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-nitro-N-1,3-thiazol-2-ylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: Although less common, the thiazole ring can undergo oxidation reactions under strong oxidative conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-nitro-N-1,3-thiazol-2-ylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-nitro-N-1,3-thiazol-2-ylbenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to interfere with the metabolic processes of microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved can vary depending on the specific biological system being studied.

Comparison with Similar Compounds

2-nitro-N-1,3-thiazol-2-ylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which may offer advantages in certain applications compared to its analogues.

Biological Activity

2-Nitro-N-1,3-thiazol-2-ylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H7_7N3_3O3_3S
  • Molecular Weight : 251.25 g/mol
  • CAS Number : 670500

This structure features a nitro group, a thiazole ring, and a benzamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group is critical for its pharmacological properties, as it can undergo reduction to form reactive intermediates that can interact with cellular macromolecules.

Inhibition of Enzymatic Activity

Research indicates that derivatives of thiazole-benzamide compounds can inhibit specific proteases, such as the chikungunya virus nsP2 protease. For instance, in an enzymatic assay, certain derivatives demonstrated significant inhibitory effects on protease activity, suggesting potential applications in antiviral therapies .

Antimicrobial Activity

Nitro-containing compounds like this compound have shown promising antimicrobial properties. The mechanism involves the reduction of the nitro group to produce toxic intermediates that damage cellular components, including DNA. This mode of action is similar to other well-known antibiotics such as metronidazole .

Antiviral Activity

Studies have highlighted the antiviral potential of thiazole-benzamide derivatives against various viruses. For example, certain compounds in this class inhibited the replication of chikungunya virus in vitro with IC50_{50} values ranging from 7.3 to 27.4 μM . These findings suggest that modifications to the thiazole and benzamide structures can enhance antiviral efficacy.

Anticancer Activity

The compound's ability to inhibit specific enzymes also positions it as a candidate for anticancer therapy. Nitro derivatives have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting tumor growth through various signaling pathways .

Study on Chikungunya Virus Inhibition

A notable study investigated the inhibitory effects of thiazole-benzamide derivatives on chikungunya virus nsP2 protease. Compound 10 , a derivative of this compound, exhibited the strongest inhibitory effect with an IC50_{50} of 13.1 μM. The study concluded that structural modifications significantly influence antiviral activity .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial activity of nitro compounds against Mycobacterium tuberculosis. The results indicated that certain nitrotriazoles had MIC values comparable to established treatments like isoniazid, demonstrating the potential for developing new antibiotics based on this scaffold .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50_{50} (μM)Mechanism
This compoundAntiviral13.1Protease inhibition
MetronidazoleAntimicrobial0.5 (approx.)DNA damage via reduction
IsoniazidAntitubercular0.3Cell wall synthesis inhibition

Properties

IUPAC Name

2-nitro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3S/c14-9(12-10-11-5-6-17-10)7-3-1-2-4-8(7)13(15)16/h1-6H,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDNQCITOMEIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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